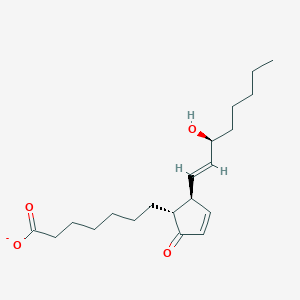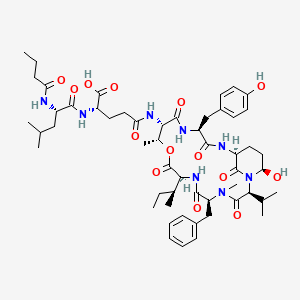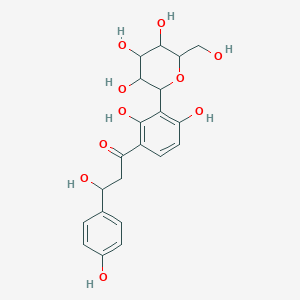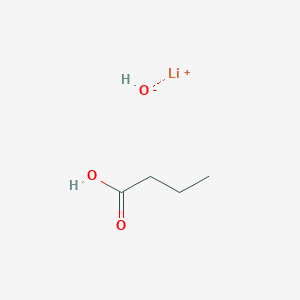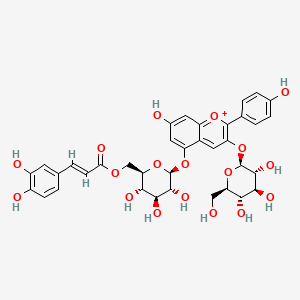
Pelargonidin 3-glucoside 5-caffeoylglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pelargonidin 3-glucoside 5-caffeoylglucoside is an anthocyanidin glycoside.
Applications De Recherche Scientifique
Pharmacological Effects and Therapeutic Properties
Pelargonidin 3-glucoside 5-caffeoylglucoside, as part of the wider family of polyphenols, has been extensively studied for its pharmacological effects. These compounds, including Polydatin and Chlorogenic Acid, are known for their diverse pharmacological activities. Polydatin, for example, has been researched for its cardiovascular effects, neuroprotection, anti-inflammatory and immunoregulatory effects, anti-oxidation, anti-tumor properties, and protection of the liver and lungs (Du, Peng, & Zhang, 2013). Similarly, Chlorogenic Acid is recognized for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and its role as a central nervous system (CNS) stimulator (Naveed et al., 2018).
Bio-protective Effects
Further research into compounds similar to Pelargonidin 3-glucoside 5-caffeoylglucoside, like Glucosinolates, reveals significant bio-protective effects. These compounds exhibit diverse biological activities, including antifungal, antibacterial, bioherbicidal, antioxidant, antimutagenic, and anticarcinogenic properties. These findings underscore the therapeutic potential of these phytochemicals in a range of applications (Vig, Rampal, Thind, & Arora, 2009).
Therapeutic Potential Beyond Traditional Use
Exploring the therapeutic potential of compounds like Pelargonidin 3-glucoside 5-caffeoylglucoside also involves understanding the broad applications of related compounds. For instance, the study of Glucagon-like peptide-1 (GLP-1) and its analogs reveals applications beyond traditional diabetes and obesity treatments. GLP-1 analogs have shown promise in improving emotional well-being in Parkinson’s Disease, enhancing brain glucose metabolism in Alzheimer’s disease, aiding in depression treatment, and even playing a role in treating chemical dependency (Laurindo et al., 2022).
Propriétés
Nom du produit |
Pelargonidin 3-glucoside 5-caffeoylglucoside |
|---|---|
Formule moléculaire |
C36H37O18+ |
Poids moléculaire |
757.7 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)36(53-25)52-24-12-19-22(50-34(24)16-3-5-17(38)6-4-16)10-18(39)11-23(19)51-35-33(48)31(46)29(44)26(54-35)14-49-27(42)8-2-15-1-7-20(40)21(41)9-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
Clé InChI |
XVAALFVCJHPAIQ-AQAMAIGXSA-O |
SMILES isomérique |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




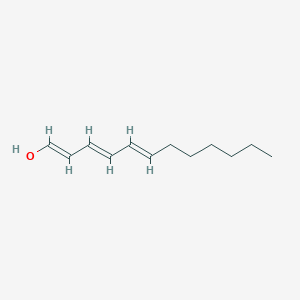
![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)
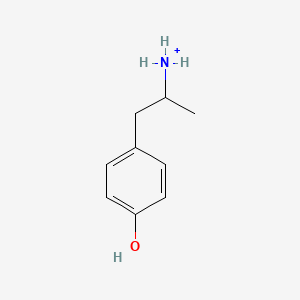

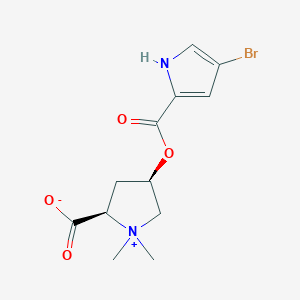
![3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)](/img/structure/B1260978.png)

